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Compound of Interest

N-(2-methoxyethyl)-N-
Compound Name:
methylglycine

Cat. No.: B15542417

An Important Note on the Subject of this Guide: Initial research into the glycine derivative N-(2-
methoxyethyl)-N-methylglycine revealed a significant scarcity of publicly available scientific
literature regarding its synthesis, pharmacological properties, and biological activity. This
compound is primarily documented as a chemical intermediate for synthesis. To fulfill the
request for an in-depth technical guide on a relevant glycine derivative, this document will focus
on the closely related and extensively researched compound, N-methylglycine, commonly
known as sarcosine. Sarcosine serves as an excellent case study of a glycine derivative with
significant therapeutic interest, particularly in the field of neuroscience.

Introduction to N-methylglycine (Sarcosine)

N-methylglycine, or sarcosine, is an endogenous N-methyl derivative of the amino acid glycine.
It is a naturally occurring intermediate in the metabolism of choline to glycine. In recent years,
sarcosine has garnered significant attention from the scientific and medical communities for its
potential as a therapeutic agent, primarily for the treatment of schizophrenia. Its mechanism of
action centers on the modulation of glutamatergic neurotransmission via the N-methyl-D-
aspartate (NMDA) receptor. This guide provides a comprehensive overview of the chemical
properties, mechanism of action, key experimental data, and clinical findings related to
sarcosine.

Chemical and Physical Properties
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A summary of the key chemical and physical properties of N-methylglycine (sarcosine) is

presented in Table 1.

Property Value Reference
IUPAC Name 2-(methylamino)acetic acid

Synonyms Sarcosine, N-methylglycine

Molecular Formula CsH7NO:2

Molecular Weight 89.09 g/mol

CAS Number 107-97-1

Appearance White crystalline powder

Solubility Soluble in water

Melting Point 204-212 °C (decomposes) [1]

Mechanism of Action and Signaling Pathways

Sarcosine's primary mechanism of action involves the enhancement of NMDA receptor function

through two main pathways:

« Inhibition of Glycine Transporter 1 (GlyT1): Sarcosine is a competitive inhibitor of GlyT1, a

transporter responsible for the reuptake of glycine from the synaptic cleft. By inhibiting

GlyT1, sarcosine increases the extracellular concentration of glycine, which is an essential

co-agonist for the activation of NMDA receptors.[2]

» Direct Co-agonist Activity at the NMDA Receptor: In addition to its effects on glycine levels,

sarcosine can also act as a direct co-agonist at the glycine binding site of the NMDA

receptor, further promoting its activation.[3]

The potentiation of NMDA receptor signaling is believed to be the basis for sarcosine's

therapeutic effects, particularly in conditions like schizophrenia where NMDA receptor

hypofunction is a hypothesized pathophysiological mechanism.[2]
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Sarcosine enhances NMDA receptor signaling by inhibiting GlyT1 and acting as a co-agonist.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the
activity of N-methylglycine.

In Vitro Glycine Uptake Inhibition Assay

This assay determines the inhibitory potential of a compound on the glycine transporter 1
(GlyT1).

o Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GlyT1 are
cultured in a suitable medium (e.g., DMEM with 10% FBS) and plated in 24-well plates.

o Assay Buffer: A Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer is used.
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e Procedure:

o

Cells are washed with pre-warmed assay buffer.

o Cells are pre-incubated with various concentrations of sarcosine (or other test
compounds) for 15-30 minutes at room temperature.

o A solution containing a known concentration of radiolabeled glycine (e.g., [3H]glycine) is
added to initiate the uptake.

o After a defined incubation period, the uptake is terminated by rapidly washing the cells
with ice-cold assay buffer to remove unincorporated radiolabel.

o The cells are lysed, and the intracellular radioactivity is measured using a scintillation
counter.

o Data Analysis: The half-maximal inhibitory concentration (ICso) is calculated by plotting the
percentage of inhibition against the logarithm of the sarcosine concentration.
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Workflow for an in vitro glycine uptake inhibition assay.
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In Vivo Microdialysis for Extracellular Glycine
Measurement

This technigue measures the concentration of glycine in the brain of a living animal.[4]
e Animal Model: Typically, male Sprague-Dawley rats are used.
e Surgical Procedure:

o The animal is anesthetized and placed in a stereotaxic frame.

o A guide cannula is surgically implanted, targeting a specific brain region (e.g., prefrontal
cortex or hippocampus).

o The cannula is secured with dental cement, and the animal is allowed to recover.
o Microdialysis:

o A microdialysis probe is inserted through the guide cannula.

o

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.

o

Dialysate samples are collected at regular intervals to establish a baseline extracellular
glycine concentration.

(¢]

Sarcosine is administered (e.g., via intraperitoneal injection or oral gavage).

[¢]

Dialysate collection continues to measure changes in glycine levels post-administration.

o Sample Analysis: The concentration of glycine in the dialysate is quantified using High-
Performance Liquid Chromatography (HPLC) with fluorescence detection after derivatization
with o-phthaldialdehyde (OPA).

o Data Analysis: Post-administration glycine levels are expressed as a percentage of the
baseline concentration.
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Electrophysiological Recording of NMDA Receptor-
Mediated Field Potentials

This method assesses the effect of sarcosine on NMDA receptor function in brain tissue.
» Brain Slice Preparation:

o An animal (e.g., a mouse) is anesthetized and decapitated.

o The brain is rapidly removed and placed in ice-cold, oxygenated cutting solution.

o Coronal or sagittal slices of a specific brain region (e.g., hippocampus or prefrontal cortex)
are prepared using a vibratome.

o Slices are allowed to recover in oxygenated aCSF.

e Recording:

[¢]

A brain slice is transferred to a recording chamber and continuously perfused with aCSF.

o A stimulating electrode is placed to activate presynaptic glutamatergic fibers, and a
recording electrode is positioned to measure the postsynaptic response.

o NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) are isolated
pharmacologically (e.g., by blocking AMPA receptors).

o A baseline NMDA receptor-mediated response is recorded.

o Sarcosine is bath-applied to the slice, and the changes in the NMDA receptor-mediated
EPSP are recorded.

o Data Analysis: The amplitude and/or frequency of the NMDA receptor-mediated EPSPs
before and after sarcosine application are compared to determine its effect.

Clinical Trial Data in Schizophrenia

Sarcosine has been investigated in several clinical trials as an adjunctive therapy for
schizophrenia. The primary outcome measures in these studies are typically the Positive and
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Negative Syndrome Scale (PANSS) and the Scale for the Assessment of Negative Symptoms
(SANS).

Table 2: Summary of Key Clinical Trials of Sarcosine in Schizophrenia

Study Design Duration Dose Key Findings

Sarcosine was
superior to
placebo in
Randomized, improving
Lane et al. double-blind, PANSS total
6 weeks 2 g/day
(2010)[5] placebo- score, SANS
controlled score, Quality of
Life, and Global
Assessment of

Functioning.

The 2 g/day dose
showed a better
response in

Lane et al. Randomized, 1 g/day vs. 2 reducing PANSS

] 6 weeks

(2008)[6] double-blind g/day total score,
particularly in
antipsychotic-

naive patients.

As an add-on to
risperidone,
Randomized, sarcosine
Lane et al. double-blind, significantly
6 weeks 2 g/day
(2005)[7] placebo- reduced PANSS
controlled and SANS
scores compared

to placebo.

These studies consistently demonstrate that a 2 g/day dose of sarcosine, when added to
standard antipsychotic medication, can significantly improve the negative, positive, and
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cognitive symptoms of schizophrenia.[5][6][7]

Conclusion

N-methylglycine (sarcosine) is a promising glycine derivative with a well-defined mechanism of
action centered on the potentiation of NMDA receptor function. Its efficacy as an adjunctive
therapy for schizophrenia has been demonstrated in multiple clinical trials, showing
improvements in a range of symptoms that are often refractory to conventional treatments. The
experimental protocols detailed in this guide provide a framework for the continued
investigation of sarcosine and other glycine derivatives in the context of neuropsychiatric
disorders. Further research is warranted to fully elucidate the therapeutic potential of this
compound.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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